molecular formula C19H23ClO3 B5072785 1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene

1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene

Cat. No.: B5072785
M. Wt: 334.8 g/mol
InChI Key: ODWBYJWXQKCSGF-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is an organic compound with the molecular formula C19H23ClO3. It is a chlorinated benzene derivative that features both ethoxy and butoxy substituents, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene typically involves multi-step organic reactions. One common method involves the reaction of 1-chloro-4-nitrobenzene with 2-ethoxyphenol under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the butoxy group. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding amines or thiols.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethoxy and butoxy groups, along with the chlorinated benzene ring, makes it a versatile compound for various synthetic and industrial applications .

Properties

IUPAC Name

1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-3-21-18-8-4-5-9-19(18)23-13-7-6-12-22-16-10-11-17(20)15(2)14-16/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWBYJWXQKCSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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